molecular formula C9H8ClF2NO2 B14792740 Ethyl 6-chloro-4-(difluoromethyl)nicotinate

Ethyl 6-chloro-4-(difluoromethyl)nicotinate

Cat. No.: B14792740
M. Wt: 235.61 g/mol
InChI Key: XDTCMTXNRHJPDX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(difluoromethyl)nicotinate is an organic compound with the molecular formula C9H8ClF2NO2 It is a derivative of nicotinic acid and contains both chloro and difluoromethyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid ester under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of Ethyl 6-chloro-4-(difluoromethyl)nicotinate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(difluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 6-chloro-4-(difluoromethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
  • Methyl nicotinate
  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 6-chloro-4-(difluoromethyl)nicotinate is unique due to the specific positioning of the chloro and difluoromethyl groups on the nicotinic acid framework. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H8ClF2NO2

Molecular Weight

235.61 g/mol

IUPAC Name

ethyl 6-chloro-4-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)6-4-13-7(10)3-5(6)8(11)12/h3-4,8H,2H2,1H3

InChI Key

XDTCMTXNRHJPDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)F)Cl

Origin of Product

United States

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